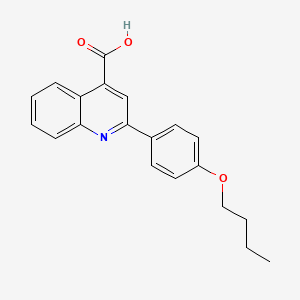

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, which are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and functional characteristics of related quinoline carboxylic acids. For instance, the first paper discusses a compound with a carboxylic acid moiety attached to a quinoline ring, which is also the case for this compound . The second paper explores a series of quinoline derivatives with antiallergy activity, highlighting the importance of the carboxylic acid moiety for biological activity .

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives typically involves multi-step chemical reactions, including condensation and transformation processes. In the second paper, the synthesis of related compounds was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This suggests that a similar approach could be employed for the synthesis of this compound, with modifications to incorporate the butoxyphenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of quinoline carboxylic acids is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using spectroscopic methods and density functional theory (DFT) calculations . These techniques could be applied to this compound to determine its vibrational assignments, donor-acceptor interactions, and reactive sites, which are important for understanding its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The first paper mentions the sensitivity of the compound towards autoxidation and degradation in the presence of water, which is investigated through bond dissociation energy (BDE) and radial distribution function (RDF) calculations . These findings could be relevant to this compound, as its stability and reactivity under different conditions would be important for its practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids, such as solubility, stability, and absorption, are influenced by their molecular structure. The second paper indicates that the presence of a carboxylic acid moiety at the 2 position affords optimal potency for antiallergy activity, and that esters are preferred for good oral absorption . This suggests that the physical and chemical properties of this compound would be important for its efficacy and bioavailability in potential therapeutic applications.

Scientific Research Applications

Structural and Spectroscopic Analysis

- Crystal Structure and Spectral Characterization : The crystal structure of certain quinoline derivatives like N-(4-acetylphenyl)quinoline-3-carboxamide has been analyzed, revealing monoclinic system crystallization with controlled crystal packing by hydrogen bond interactions. Spectroscopic methods including FT-IR, NMR, and UV-Vis have been employed for detailed structural insights, and molecular geometry optimizations have been conducted using DFT methods (Polo-Cuadrado et al., 2021).

Complexation and Coordination Chemistry

- Chelating Ion Exchangers : Quinoline-2-carboxylic acids with varying substituents have shown potential in extracting metal ions from aqueous solutions, demonstrating the role of the substituents in metal ion selectivities and the nature of the polymeric support in influencing metal ion capacities and rates of equilibration (Moberg et al., 1990).

- Coordination Complexes : Various coordination complexes have been synthesized and characterized, displaying interesting structural arrangements and potential in areas like biological labeling, owing to their luminescence and electrochemical properties (Pan et al., 2014).

Synthetic Applications and Material Chemistry

- Substituted Anilides Synthesis : Innovative methods using microwave irradiation for the synthesis of substituted anilides of quinoline-2-carboxylic acid have been developed, showcasing an efficient approach and structural diversity (Bobál et al., 2012).

- Graft Copolymers Containing Quinoline Derivatives : New derivatives of graft copolymers incorporating quinoline-4-carboxylic acid fragments have been synthesized, indicating potential applications in material science (Druzhinina et al., 2004).

Biochemical and Pharmacological Studies

- Antibacterial and Antimicrobial Activities : Quinoline derivatives have been synthesized and evaluated for antimicrobial activities, showing promising results against different microorganisms, highlighting their potential in addressing antibiotic resistance challenges (Kumar & Kumar, 2021).

- Cytotoxic Activities : Studies on the cytotoxic activity of certain quinoline-4-carboxylic acid derivatives have shown promising results, suggesting their potential in cancer therapy and the development of novel anticancer agents (Bhatt et al., 2015).

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to influence several biochemical pathways, indicating a broad spectrum of activity .

Pharmacokinetics

It’s worth noting that compounds with higher lipophilicity, such as some quinoline derivatives, have displayed higher activity, suggesting a potential impact on bioavailability .

Result of Action

Some quinoline derivatives have been reported to exhibit anticancer activity, suggesting potential cellular effects .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions .

properties

IUPAC Name |

2-(4-butoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKVGOARDBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365609 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51842-70-7 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)